molecular formula C12H13NO3 B2397638 Methyl 2-propyl-1,3-benzoxazole-6-carboxylate CAS No. 330206-41-2

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate

Cat. No. B2397638
M. Wt: 219.24
InChI Key: YTGWSNZWYJNLAW-UHFFFAOYSA-N
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Description

“Methyl 2-propyl-1,3-benzoxazole-6-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 2-propyl-1,3-benzoxazole-6-carboxylate” is 1S/C12H13NO3/c1-3-4-11-13-9-7-8 (12 (14)15-2)5-6-10 (9)16-11/h5-7H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It has a melting point range of 48 - 50 degrees Celsius .

Scientific Research Applications

Antimicrobial Applications

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate derivatives have been a focus in the development of antimicrobial agents. Vodela et al. (2013) synthesized novel benzoxazole-based 1,3,4-oxadiazoles, derived from benzoxazole-2-carboxylic acid, demonstrating potential as antimicrobial agents against various bacteria. Similarly, Balaswamy et al. (2012) synthesized benzoxazole derivatives from methyl 2-substituted benzoxazole-5-carboxylate, which showed antimicrobial activity, highlighting the relevance of benzoxazole derivatives in combating microbial infections (Vodela et al., 2013; Balaswamy et al., 2012).

Antitumor and Antiproliferation Applications

The benzoxazole nucleus, integral to the structure of methyl 2-propyl-1,3-benzoxazole-6-carboxylate, has been modified to explore antitumor activities. Kuzu et al. (2022) highlighted that certain derivatives, particularly BK89 and BK82, exhibit significant antiproliferative effects on cancer cells, offering avenues for cancer therapy. This aligns with other studies, which also synthesized benzoxazole derivatives showing notable in vitro cytotoxic activities against cancer cell lines (Kuzu et al., 2022).

Applications in Fluorescence and Imaging

Benzoxazole derivatives have also found applications in the field of imaging and fluorescence. For instance, the study by Ahmad (2007) on BOXTO, a benzoxazole derivative, demonstrates its utility as a fluorescent dye in real-time PCR without inhibitory effects. Liu et al. (2017) further elaborated on benzoxazole-based compounds' application in biological imaging, showcasing their excellent penetrability and localization capabilities in living cells (Ahmad, 2007; Liu et al., 2017).

Safety And Hazards

The compound is considered hazardous and has the signal word 'Warning’ . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-propyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-4-11-13-9-6-5-8(12(14)15-2)7-10(9)16-11/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGWSNZWYJNLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-propyl-1,3-benzoxazole-6-carboxylate

Citations

For This Compound
2
Citations
RV Chikhale, AM Pant, SS Menghani… - South African Journal of …, 2013 - ajol.info
A highly efficient, simple and rapid method for the preparation of various 2-aminobenzoxazoles and other benzoxazole derivatives using a catalytic amount of poly (ethylene glycol)-…
Number of citations: 7 www.ajol.info
RV Chikhale, AM Pant, SS Menghani… - Arabian Journal of …, 2017 - Elsevier
A highly efficient, simple and rapid method for the preparation of various 2-aminobenzoxazoles and other benzoxazole derivatives using a catalytic amount of poly (ethylene glycol)-…
Number of citations: 32 www.sciencedirect.com

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